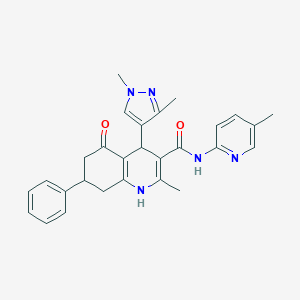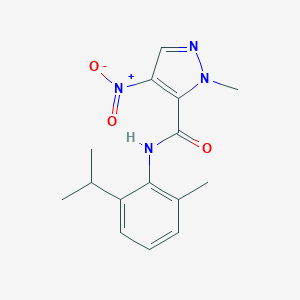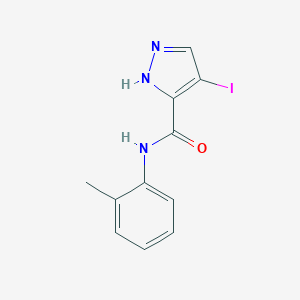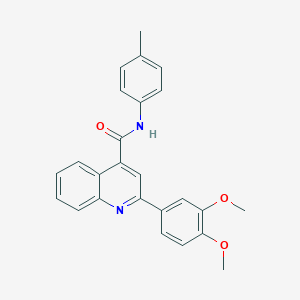![molecular formula C21H21NO3S2 B446712 METHYL 5'-(4-TERT-BUTYLBENZAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B446712.png)
METHYL 5'-(4-TERT-BUTYLBENZAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate is a complex organic compound known for its unique structure and properties. This compound features a bithiophene core, which is a conjugated system of two thiophene rings, and is substituted with a methyl ester group and a tert-butylbenzoyl amide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bithiophene core: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the tert-butylbenzoyl group: This step involves the acylation of the bithiophene core with tert-butylbenzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tert-butylbenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学研究应用
Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-[(4-tert-butylbenzoyl)amino]benzoate
- Ethyl 2-[(4-tert-butylbenzoyl)amino]benzoate
- Butyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Uniqueness
Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate is unique due to the presence of the bithiophene core, which imparts enhanced electronic properties compared to its analogs. This makes it particularly valuable in the development of organic electronic materials.
属性
分子式 |
C21H21NO3S2 |
|---|---|
分子量 |
399.5g/mol |
IUPAC 名称 |
methyl 2-[(4-tert-butylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO3S2/c1-21(2,3)14-9-7-13(8-10-14)18(23)22-19-17(20(24)25-4)15(12-27-19)16-6-5-11-26-16/h5-12H,1-4H3,(H,22,23) |
InChI 键 |
BAAUPFPLQJUHRN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B446632.png)



![Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B446639.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B446641.png)

![2,2-dichloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B446643.png)
![methyl 4-(4-ethoxyphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446644.png)
![ethyl 4-({(Z)-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}amino)benzoate](/img/structure/B446645.png)
![2-[(3,4,5-Triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446647.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B446648.png)

![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B446650.png)
